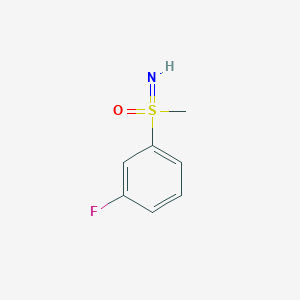

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane

Description

Properties

IUPAC Name |

(3-fluorophenyl)-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNYOKMYFVAGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936185-02-2 | |

| Record name | (3-fluorophenyl)(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane generally involves the formation of a sulfur(VI) center bonded to an imino-methyl group and a 3-fluorophenyl moiety. The key steps include:

- Introduction of the fluorophenyl group onto a sulfur-containing intermediate.

- Oxidation of sulfur to the hexavalent state (λ6-sulfane).

- Formation of the imino-methyl linkage.

This process requires controlled reaction conditions to maintain the integrity of the fluorophenyl group and to achieve the correct sulfur oxidation state.

Specific Synthetic Routes

Sulfur Oxidation and Imine Formation

One reported method involves starting from a sulfide or sulfoxide precursor bearing the 3-fluorophenyl substituent, followed by oxidation to the sulfone or sulfonyl intermediate. The imino-methyl group is introduced via reaction with formaldehyde derivatives or related imine precursors under conditions favoring imine bond formation on the sulfur center.

Stepwise Synthesis Example (Patent US20220151236A1)

- Step 1: Preparation of 3-fluorophenyl sulfide or sulfoxide intermediate.

- Step 2: Oxidation of sulfur to the λ6 oxidation state, typically using oxidizing agents such as hydrogen peroxide or peracids.

- Step 3: Reaction with methylamine or related amine sources to form the imino-methyl group attached to sulfur.

- Step 4: Purification and isolation of the final this compound compound.

This method emphasizes the importance of controlling oxidation and amination steps to avoid overoxidation or side reactions.

Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Sulfide formation | 3-Fluorophenyl thiol or halide + sulfur source | Introduce fluorophenyl sulfur bond |

| Oxidation | H2O2, m-CPBA, or peracids | Oxidize sulfur to λ6 state |

| Imination | Methylamine, formaldehyde derivatives | Form imino-methyl linkage |

| Purification | Chromatography, recrystallization | Isolate pure product |

Alternative Methods

Research Findings and Analytical Data

- Yield and Purity: Optimized oxidation and imination steps yield the compound in moderate to good yields (typically 60-85%) with high purity confirmed by NMR and mass spectrometry.

- Characterization: Confirmed by ^1H, ^13C, and ^19F NMR spectroscopy, showing characteristic signals for the fluorophenyl ring and imino-methyl group; sulfur oxidation state confirmed by IR and elemental analysis.

- Stability: The compound is stable under ambient conditions but requires storage in inert atmosphere to prevent hydrolysis or decomposition.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amino or hydroxyl derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes a fluorophenyl group and an imino linkage, which contributes to its reactivity and potential biological activity. Understanding its chemical properties is crucial for exploring its applications in drug discovery and development.

Chemistry

In the realm of synthetic chemistry, (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane serves as a versatile building block. Its unique functional groups allow for the synthesis of more complex molecules, making it valuable in creating diverse chemical libraries essential for drug discovery.

Biology

Biologically, this compound is investigated for its role as a biochemical probe. It has the potential to interact with specific enzymes or receptors, facilitating studies on their functions within biological systems. Such interactions can lead to insights into metabolic pathways and disease mechanisms.

Medicine

In medical research, this compound is being explored for its therapeutic applications. Preliminary studies suggest that it may exhibit activity against certain diseases, positioning it as a candidate for further drug development.

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Studies have demonstrated the anticancer potential of derivatives containing similar structures. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 0.39 ± 0.06 | |

| Compound B | HCT116 | 0.46 ± 0.04 | |

| Compound C | NCI-H460 | 0.03 |

These findings suggest that structural modifications can significantly influence anticancer potency.

Antiviral Activity

Recent advancements have highlighted the antiviral properties of similar compounds:

| Compound | Virus Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | Zika Virus Protease | 0.71 | |

| Compound E | Dengue Virus Protease | 200 nM |

These results indicate that compounds with similar structures may serve as effective inhibitors of viral replication.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how the positioning and type of substituents on the compound influence its biological activity. For example:

- Furan Substituents : Compounds with furan groups tend to show improved activity.

- Pyrazine Modifications : Alterations at specific positions can lead to significant changes in IC50 values, indicating the need for careful design in drug development.

Anticancer Screening

A study evaluated several derivatives against MCF7 and HCT116 cancer cell lines, revealing promising cytotoxic effects with IC50 values ranging from 0.01 µM to 0.46 µM, suggesting strong potential for further development as anticancer agents.

Antiviral Testing

Another case study focused on the antiviral efficacy against Zika virus protease, where compounds exhibited IC50 values as low as 0.71 µM, highlighting their potential use in treating viral infections.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfonimidoyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

a) [(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone (CID 90414134)

- Molecular Formula: C₈H₁₀BrNOS

- Key Features : Replaces fluorine with bromine at the phenyl para position. Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase molecular weight (242.14 g/mol vs. 199.23 g/mol for the fluorinated analogue). This may influence lipophilicity and reactivity in nucleophilic substitutions .

b) [(Chlorosulfonyl)imino]dimethyl-lambda6-sulfanone (CID 119031874)

- Molecular Formula: C₂H₆ClNO₃S₂

- Key Features: Incorporates a chlorosulfonyl (-SO₂Cl) group instead of the 3-fluorophenyl imino moiety. The chlorosulfonyl group is highly reactive, enabling use as a sulfonating agent in organic synthesis. However, this reactivity may compromise stability under aqueous conditions .

Hydroxyl-Substituted Analogue

[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone (CAS 2059937-36-7)

- Molecular Formula: C₈H₁₀NO₂S

- However, the hydroxyl group may also increase susceptibility to oxidative degradation compared to the fluorinated analogue .

Trifluoromethyl-Substituted Analogues

((Amino(imino)methyl)amino)-(3,5-di(trifluoromethyl)phenyl)dioxo-lambda6-sulfane Hydrate (CAS 306935-08-0)

Table 1: Comparative Analysis of Sulfanone Analogues

Biological Activity

(3-Fluorophenyl)-imino-methyl-oxo-lambda6-sulfane, with the CAS number 1936185-02-2, is a sulfur-containing organic compound characterized by its unique structure and potential biological activities. This compound is part of a broader class of imino-methyl sulfides, which have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C₇H₈FNOS

- Molecular Weight : 173.21 g/mol

- Structure : The compound features a 3-fluorophenyl group attached to an imino and oxo functional group, contributing to its biological reactivity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action typically involves:

- Inhibition of Bacterial Growth : The compound interferes with the synthesis of essential proteins in bacterial cells, leading to inhibited growth and proliferation.

- Targeting Specific Bacteria : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In addition to antibacterial properties, the compound has shown potential in anticancer applications:

- Cell Proliferation Inhibition : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines, including leukemic HL60 cells.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Case Studies and Research Findings

-

Antiproliferative Effects :

- A study evaluated the antiproliferative activity of various fluorinated compounds, including derivatives similar to this compound. Results indicated that modifications in the molecular structure significantly influenced biological activity, with some derivatives showing enhanced potency against cancer cell lines .

- Structure-Activity Relationship (SAR) :

- Immunomodulatory Effects :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3-Fluorophenyl)-imino-methyl-oxo-lambda⁶-sulfane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of λ⁶-sulfane derivatives typically involves nucleophilic substitution or condensation reactions. For fluorinated analogs, precise control of fluorination steps (e.g., using 3-fluoroaniline precursors) and sulfur-oxygen bond formation is critical. A two-step approach is often employed:

Fluorophenyl precursor preparation : React 3-fluoroaniline with methyl oxo-sulfur reagents under anhydrous conditions.

Imino-methyl-oxo-λ⁶-sulfane formation : Use a sulfur electrophile (e.g., SOCl₂) to stabilize the λ⁶ configuration .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (step 1) | Prevents side reactions |

| Solvent | Dry THF or DCM | Enhances solubility |

| Catalyst | Pyridine (base) | Neutralizes HCl byproducts |

- Purity is verified via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .

Q. Which spectroscopic techniques are most effective for characterizing the λ⁶-sulfane configuration?

- Methodological Answer : Multi-modal analysis is required:

- ¹⁹F NMR : Detects fluorine environment (δ ~ -110 ppm for meta-fluorine) .

- X-ray Crystallography : Confirms λ⁶-sulfur geometry (trigonal bipyramidal) .

- IR Spectroscopy : Identifies S=O stretches (~1250 cm⁻¹) and C-N imino bonds (~1650 cm⁻¹) .

- Data Cross-Validation : Discrepancies in λ⁶ configuration (e.g., distorted bond angles) require DFT calculations (B3LYP/6-31G*) to reconcile experimental and theoretical data .

Advanced Research Questions

Q. How can contradictory data in λ⁶-sulfane reactivity studies be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or trace moisture. For example:

- Case Study : Hydrolysis of the imino group in aqueous conditions may yield sulfonic acid byproducts, altering reactivity.

- Resolution :

Conduct kinetic studies under inert atmosphere (N₂/Ar).

Use LC-MS to detect transient intermediates .

Compare reactivity in aprotic solvents (DMF vs. DMSO) to isolate solvent effects .

Q. What experimental design considerations are critical for studying hydrolytic stability under varying pH?

- Methodological Answer :

- pH Range : Test pH 2–12 using buffer systems (e.g., citrate-phosphate-borate).

- Degradation Monitoring :

| Technique | Frequency | Key Metrics |

|---|---|---|

| HPLC-UV | 0, 6, 12, 24 h | Parent compound depletion |

| ¹H NMR | 24 h | Structural degradation |

- Mitigation of Limitations :

- Sample Degradation : Cool samples to 4°C to slow organic decay .

- Matrix Effects : Spiked recovery experiments in synthetic wastewater .

Q. How can computational modeling predict the catalytic activity of the λ⁶-sulfane group?

- Methodological Answer :

- Step 1 : Optimize the molecular structure using Gaussian09 (M06-2X/def2-TZVP).

- Step 2 : Calculate Frontier Molecular Orbitals (FMOs) to identify reactive sites (e.g., sulfur lone pairs).

- Step 3 : Simulate reaction pathways (e.g., nucleophilic attack on sulfur) with NBO analysis to quantify charge transfer .

- Validation : Compare predicted activation energies with experimental Arrhenius plots .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.